5-Methyl-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
5-Methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
The synthesis of 5-Methyl-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones. One efficient method is the solvent- and catalyst-free synthesis under microwave irradiation, which offers high yields and environmentally benign conditions . Industrial production methods often involve similar condensation reactions but may use different solvents and catalysts to optimize yield and purity .
Chemical Reactions Analysis
5-Methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the methyl or phenyl groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
5-Methyl-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Industry: It is used in the development of new materials and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, thereby affecting cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-Methyl-2-phenylimidazo[1,2-a]pyridine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
2-Phenylimidazo[1,2-a]pyridine: Lacks the methyl group at the 5-position.
5-Methylimidazo[1,2-a]pyridine: Lacks the phenyl group at the 2-position.
2-Methylimidazo[1,2-a]pyridine: Has a methyl group at the 2-position instead of the phenyl group.
These structural differences can lead to variations in their chemical reactivity and biological activity, making this compound a compound of particular interest in research and development.
Properties
Molecular Formula |
C14H12N2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-methyl-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H12N2/c1-11-6-5-9-14-15-13(10-16(11)14)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
URWJFJORXWGEMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=CC=C3 |
Origin of Product |
United States |
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